(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
CAS No.: 96594-10-4
Cat. No.: VC0555426
Molecular Formula: C13H14N2O3*CF3CO2H
Molecular Weight: 360,29 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96594-10-4 |
|---|---|
| Molecular Formula | C13H14N2O3*CF3CO2H |
| Molecular Weight | 360,29 g/mole |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1 |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate consists of an L-alanine residue linked to a 7-amino-4-methylcoumarin group via an amide bond, accompanied by a trifluoroacetic acid salt. The compound's fluorescent properties arise from the coumarin moiety, which serves as a reporter group when cleaved from the amino acid component during enzymatic reactions .
The chemical structure features several key functional groups that contribute to its biochemical utility: the coumarin ring system (which is nearly planar), the amide linkage, and the chiral amino acid center. This structural arrangement is critical for its function as an enzyme substrate, allowing for specific recognition by aminopeptidases .
Table 1: Chemical Identification and Structural Properties
| Parameter | Value |
|---|---|
| CAS Number | 96594-10-4 |
| Molecular Formula | C13H14N2O3*CF3CO2H |
| Molecular Weight | 360.29 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1 |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HN.C(=O)(C(F)(F)F)O |
| PubChem Compound ID | 2733806 |
Physical Properties
The physical properties of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate significantly influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound in laboratory settings .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Powder |
| Melting Point | 200-206°C |
| Boiling Point | 490.1°C at 760 mmHg |
| Flash Point | 250.2°C |
| Solubility in Ethanol | 50 mg/mL, clear, colorless |
| Solubility in Water | 50 mg/mL |
| Recommended Storage Temperature | -20°C |
| Stability Conditions | Store under inert atmosphere |
The compound's high melting and boiling points indicate thermal stability, which is advantageous for various laboratory applications. Its solubility profile in both water and ethanol facilitates its use in different experimental conditions, providing flexibility in assay development .
Spectroscopic Properties
The fluorescent characteristics of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate are fundamental to its application in enzyme assays. When the L-alanine moiety is cleaved by aminopeptidases, the liberated 7-amino-4-methylcoumarin (AMC) exhibits distinctive fluorescence properties that can be measured with high sensitivity .
The liberated AMC has an excitation maximum at 380 nm and an emission maximum at 440 nm, allowing for precise quantification of enzyme activity through fluorometric analysis. This spectroscopic feature enables researchers to detect even small amounts of enzymatic activity, making the compound valuable for sensitive biochemical assays .
Compared to other fluorophores, the coumarin moiety offers advantages of small size, chemical stability, accessibility, and tunable photochemical properties. These characteristics have contributed to its widespread adoption in biochemical investigations, particularly in the development of tools for studying proteolytic enzymes .
Biological Applications and Significance
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate serves as a crucial substrate in the study of aminopeptidases, which are enzymes involved in protein degradation and processing . The compound's design allows researchers to monitor enzyme activity through fluorescence measurements, providing valuable insights into enzyme kinetics and potential applications in drug discovery.
Aminopeptidase Substrate Activity
The compound functions primarily as a substrate for aminopeptidases, where the enzymatic cleavage of the amide bond releases the fluorescent AMC product. This reaction can be monitored in real-time, allowing for kinetic studies of enzyme activity. The specificity of the L-alanine residue targets particular aminopeptidases, making it useful for distinguishing between different enzymatic activities .
Microbial Detection and Differentiation
One significant application of this compound is in the rapid differentiation of Gram-positive from Gram-negative bacteria. The distinct aminopeptidase profiles of different bacterial types result in varying rates of substrate hydrolysis, which can be detected through fluorescence measurements. This application has implications for clinical microbiology and food safety testing .
Research Methodologies
The compound has been incorporated into various research methodologies, including:
-
Positional profiling of protease substrates
-
Substrate mapping approaches for serine and cysteine proteases
-
Development of fluorophore/quencher pairs for FRET-based assays
Comparative Analysis with Related Compounds
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate belongs to a family of coumarin-based fluorogenic substrates, each designed for specific enzymatic activities. Understanding its relationship to similar compounds provides context for its applications and properties .
Table 3: Comparative Analysis of Related Compounds
| Compound | CAS Number | Molecular Weight | Primary Application | Structural Distinction |
|---|---|---|---|---|
| (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate | 96594-10-4 | 360.29 g/mol | Aminopeptidase substrate | L-alanine residue |
| (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate | 201847-52-1 | 360.28 g/mol | D-alanine aminopeptidase studies | D-alanine residue |
| N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin | 88467-45-2 | 661.70 g/mol | Leucine aminopeptidase substrate | Tetrapeptide sequence |
| L-Leucine-7-amido-4-methylcoumarin hydrochloride | Not provided | 324.8 g/mol | Fluorogenic leucine aminopeptidase substrate | Leucine residue |
The comparison between the L-alanine version (S-isomer) and the D-alanine version (R-isomer) is particularly noteworthy. These enantiomers have identical physical properties but differ in their interaction with stereospecific enzymes, allowing researchers to investigate enzyme specificity .
Additionally, longer peptide sequences coupled to the same AMC fluorophore, such as N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin, enable the study of more complex proteolytic enzymes with extended substrate recognition sites .
| Parameter | Classification/Recommendation |
|---|---|
| GHS Classification | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Storage Conditions | Store in a well-ventilated place Keep container tightly closed Store at -20°C under inert atmosphere |
When handling this compound, researchers should work in well-ventilated areas, wear appropriate personal protective equipment, and follow institutional safety guidelines. In case of accidental exposure, specific first aid measures should be followed according to the safety data sheet recommendations .
Research Findings and Applications
Research incorporating (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has contributed significantly to our understanding of proteolytic enzymes and their functions. Several key studies have utilized this compound to investigate enzyme activity and develop novel analytical methods .
Enzyme Kinetics Studies
The compound has been employed in substrate mapping approaches for serine and cysteine proteases, contributing to the elucidation of their substrate specificity profiles. These studies have revealed important insights into the structural determinants of enzyme-substrate interactions and the catalytic mechanisms of various proteases .
Microbial Detection Methods
Research by Manafi and Kneifel demonstrated the utility of this compound in rapidly differentiating Gram-positive from Gram-negative bacteria based on their aminopeptidase activities. This application has potential implications for clinical diagnostics and food safety testing, offering a faster alternative to traditional microbiological methods .
Analytical Method Development
Sanz developed a sensitive assay for microbial aminopeptidase using this fluorogenic substrate, highlighting its value in analytical biochemistry. The assay's high sensitivity allows for the detection of low levels of enzymatic activity, making it suitable for applications where sample quantity is limited or enzyme concentration is low .
Pharmaceutical Research
The compound's role as a substrate for aminopeptidases has implications for pharmaceutical research, particularly in drug discovery efforts targeting proteolytic enzymes. It serves as a valuable tool for screening potential enzyme inhibitors and understanding the mechanism of action of therapeutic candidates .
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